![molecular formula C11H16ClNO2 B1374711 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride CAS No. 99528-15-1](/img/structure/B1374711.png)

3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride” is a chemical compound with the empirical formula C11H16ClNO2 . It is a solid substance and is used in the field of organic synthesis .

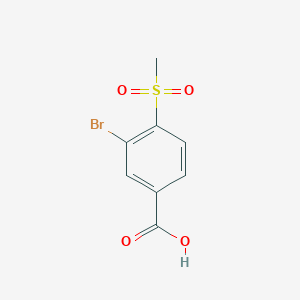

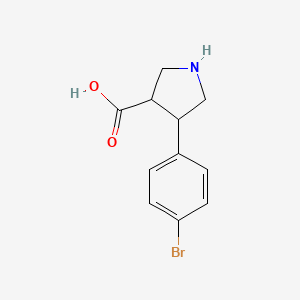

Molecular Structure Analysis

The molecular structure of “3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride” consists of a propanoic acid group attached to a phenyl ring, which is further substituted with a dimethylamino group . The InChI key for this compound is WYNBFJDEOYTIGZ-UHFFFAOYSA-N .Scientific Research Applications

Antidepressant Agent Research

A study by Clark et al. (1979) explored the potential of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide as antidepressant agents. The research found that one of the compounds, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, demonstrated good activity in animal models of depression with relatively few anticholinergic side effects, making it a promising candidate for further evaluation as an antidepressant (Clark et al., 1979).

Anticancer Activity

Dimmock et al. (1988) synthesized azines derived from 3-dimethylamino-1-phenyl-1-propanone hydrochloride and related compounds, examining their activity against the EMT6 tumour in vitro. Some derivatives showed moderate activity at certain concentrations, indicating potential in cancer research (Dimmock et al., 1988).

Organic Synthesis and Functionalization

Cai et al. (2007) developed a method for highly regioselective olefination of substituted N,N-dimethylbenzylamines. They successfully transformed ortho-functionalized N,N-dimethylbenzylamines into 3-(2'-tolyl)propanoic acid and its derivatives. This study showcases the potential of using 3-(dimethylamino)phenylpropanoic acid hydrochloride derivatives in organic synthesis and functionalization processes (Cai et al., 2007).

Water-Soluble Thermo-Sensitive Resin

An et al. (2015) researched the synthesis and properties of a water-soluble thermo-sensitive resin with tertiary amine oxide substituents in the side chain. They found that the resin, derived from 3-(dimethylamino)propanoic acid, exhibited unique thermal behaviors and potential applications in thermal laser imaging (An et al., 2015).

Optical Properties

Rahulan et al. (2014) synthesized a novel chalcone derivative and investigated its nonlinear optical properties. The compound, 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, displayed a transition from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential applications in optical devices (Rahulan et al., 2014).

Antimicrobial Research

Dimmock et al. (1978) conducted a study on the antimicrobial evaluation of diastereoisomeric 4-dimethylamino-3-phenyl-2-butanols and related esters, finding that some compounds exhibited promising levels of antifungal activity (Dimmock et al., 1978).

Safety and Hazards

The safety data sheet for “3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride” indicates that it is toxic if swallowed . It is recommended to wash hands and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . In case of ingestion, it is advised to immediately call a poison center or doctor/physician .

Mechanism of Action

- The primary target of this compound is not explicitly specified in the available literature. However, it belongs to the class of phenylpropanoic acids , which are compounds containing a benzene ring conjugated to a propanoic acid . This suggests that it may interact with specific receptors or enzymes related to this structural motif.

- Without specific data, we can’t pinpoint exact pathways affected by this compound. However, phenylpropanoic acids have been associated with various biological activities, including antiviral, anti-inflammatory, and antioxidant effects .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

3-[3-(dimethylamino)phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)10-5-3-4-9(8-10)6-7-11(13)14;/h3-5,8H,6-7H2,1-2H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFRAOZLOAUVJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)

![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)

![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)